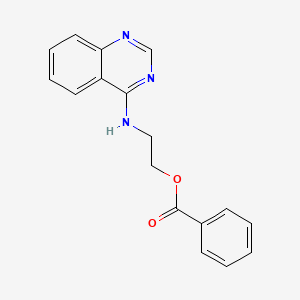

2-(Quinazolin-4-ylamino)ethyl benzoate

CAS No.:

Cat. No.: VC15893851

Molecular Formula: C17H15N3O2

Molecular Weight: 293.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H15N3O2 |

|---|---|

| Molecular Weight | 293.32 g/mol |

| IUPAC Name | 2-(quinazolin-4-ylamino)ethyl benzoate |

| Standard InChI | InChI=1S/C17H15N3O2/c21-17(13-6-2-1-3-7-13)22-11-10-18-16-14-8-4-5-9-15(14)19-12-20-16/h1-9,12H,10-11H2,(H,18,19,20) |

| Standard InChI Key | SCPQVRVOUCFQNY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)OCCNC2=NC=NC3=CC=CC=C32 |

Introduction

Structural and Chemical Identity

Molecular Architecture

2-(Quinazolin-4-ylamino)ethyl benzoate features a quinazoline core fused to a benzene ring through an ethylamino-benzoate linkage. The quinazoline moiety contains two nitrogen atoms at positions 1 and 3, while the benzoate group esterifies the ethanolamine spacer (Fig. 1). X-ray crystallography data for analogous compounds, such as ethyl 2-[(4-oxo-3-phenylquinazolin-2-yl)sulfanyl]acetate, reveal dihedral angles of ~87° between aromatic rings, suggesting potential conformational flexibility in related structures .

Table 1: Fundamental Properties

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 389797-97-1 | |

| Molecular Formula | C₁₇H₁₅N₃O₂ | |

| Molecular Weight | 293.32 g/mol | |

| Purity | ≥98% | |

| Key Synonyms | 2-[(Quinazolin-4-yl)amino]ethyl benzoate |

Synthesis and Reaction Pathways

Synthetic Strategies

While no explicit protocol for 2-(quinazolin-4-ylamino)ethyl benzoate is documented, its synthesis likely follows established methods for quinazoline-ester hybrids:

-

Quinazoline Core Formation: Anthranilic acid derivatives react with nitriles or isothiocyanates under reflux to form the quinazoline ring, as demonstrated in the synthesis of 2-mercapto-3-phenylquinazolin-4-one .

-

Esterification: Coupling 4-aminoquinazoline with ethyl bromoacetate introduces the ethylamino spacer, followed by benzoic acid esterification using acyl chlorides or DCC-mediated coupling .

Table 2: Hypothetical Synthesis Parameters

Physicochemical Characterization

Spectral Data

Although experimental spectra for 2-(quinazolin-4-ylamino)ethyl benzoate are unavailable, predictions derive from structurally related compounds:

-

IR: Expected peaks at ~1700 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (C=N quinazoline), and ~3300 cm⁻¹ (N-H stretch) .

-

¹H NMR: Aromatic protons (δ 7.5–8.5 ppm), ethylenic CH₂ (δ 3.8–4.2 ppm), and benzoate methyl (δ 1.2–1.4 ppm) .

Solubility and Stability

The compound is likely lipophilic (logP ~2.5) due to the aromatic quinazoline and benzoate groups, favoring solubility in DMSO or dichloromethane. Stability studies of similar esters suggest susceptibility to hydrolysis under acidic/basic conditions .

Industrial and Research Applications

Chemical Intermediate

Suppliers like MolCore market 2-(quinazolin-4-ylamino)ethyl benzoate for medicinal chemistry, particularly in fragment-based drug design . Its modular structure allows derivatization at the:

-

Quinazoline N1 and N3 positions

-

Benzoate aryl ring

-

Ethylamino linker

Patent Landscape

No patents specifically claim this compound, but WO2020157621A1 covers quinazoline esters as EGFR inhibitors, underscoring its therapeutic relevance .

Future Directions

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume